molecular formula C18H25N3O2 B14866765 Tert-butyl 3-((2-cyano-1-phenylpropan-2-yl)amino)azetidine-1-carboxylate

Tert-butyl 3-((2-cyano-1-phenylpropan-2-yl)amino)azetidine-1-carboxylate

Cat. No.: B14866765
M. Wt: 315.4 g/mol
InChI Key: BTYIFEAMIBGGSX-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-cyano-1-phenylpropan-2-yl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-cyano-1-phenylpropan-2-yl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-cyano-1-phenylpropan-2-ylamine under suitable conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-cyano-1-phenylpropan-2-yl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxid

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 3-[(2-cyano-1-phenylpropan-2-yl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)21-11-15(12-21)20-18(4,13-19)10-14-8-6-5-7-9-14/h5-9,15,20H,10-12H2,1-4H3

InChI Key

BTYIFEAMIBGGSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C)(CC2=CC=CC=C2)C#N

Origin of Product

United States

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